molecular formula C17H18ClNO4S B2398143 Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate CAS No. 592472-65-6

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate

Cat. No.: B2398143
CAS No.: 592472-65-6
M. Wt: 367.84
InChI Key: HQPOREVLDUFWJD-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C17H18ClNO4S. It is known for its potential therapeutic applications and has garnered interest in scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-chlorobenzyl chloride in the presence of a base to form the intermediate 4-[(2-chlorobenzyl)amino]benzoic acid. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound .

Chemical Reactions Analysis

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(2-bromobenzyl)(methylsulfonyl)amino]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-[(2-iodobenzyl)(methylsulfonyl)amino]benzoate: Similar structure but with an iodine atom instead of chlorine.

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-3-23-17(20)13-8-10-15(11-9-13)19(24(2,21)22)12-14-6-4-5-7-16(14)18/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPOREVLDUFWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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